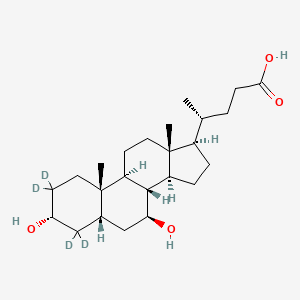
Ursodeoxycholic-2,2,4,4-D4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ursodeoxycholic Acid-d4 is a deuterated form of ursodeoxycholic acid, which is a secondary bile acid formed via the epimerization of chenodeoxycholic acid. Ursodeoxycholic acid is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It has been used for decades in the treatment of liver diseases and is known for its hydrophilicity and lower toxicity compared to other bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ursodeoxycholic acid-d4 can be synthesized through the epimerization of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes are key biocatalysts for the biotransformation process. The enzymes are heterologously expressed in Escherichia coli BL21, and the effect of the enzymatic synthesis is investigated using mass analysis, IR spectrum, and NMR .
Another method involves the electroreduction of 7-ketone lithocholic acid. This process uses dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives during electroreduction. The electrolysis system achieves a high conversion rate and yield of ursodeoxycholic acid .
Industrial Production Methods
The large-scale production of ursodeoxycholic acid from chenodeoxycholic acid involves the use of 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes are produced in a 500-L fermentor, enabling the industrial application of the process. The production process is characterized by high efficiency and environmental friendliness compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketone derivatives.
Reduction: Electroreduction of 7-ketone lithocholic acid to ursodeoxycholic acid.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Electroreduction uses dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as additives.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are commonly used.
Major Products Formed
Oxidation: 7-ketone derivatives.
Reduction: Ursodeoxycholic acid.
Substitution: Various substituted bile acids.
Scientific Research Applications
Ursodeoxycholic acid-d4 is used as an internal standard for the quantification of ursodeoxycholic acid by gas chromatography or liquid chromatography-mass spectrometry. It is also used in the study of bile acid metabolism, disease linkage, and biomarker assessment .
In medicine, ursodeoxycholic acid is used to treat primary biliary cirrhosis, gallstones, and other liver-related diseases. It has been shown to inhibit apoptosis induced by deoxycholic acid or ethanol in primary rat hepatocytes .
Mechanism of Action
Ursodeoxycholic acid exerts its effects through several mechanisms:
Protection of Cholangiocytes: It protects cholangiocytes against the cytotoxicity of hydrophobic bile acids by modulating the composition of mixed phospholipid-rich micelles and reducing bile acid cytotoxicity.
Stimulation of Hepatobiliary Secretion: It stimulates hepatobiliary secretion via calcium-dependent and protein kinase C-alpha-dependent mechanisms, resulting in the insertion of transporter molecules into the canalicular membrane of hepatocytes.
Inhibition of Apoptosis: It inhibits bile acid-induced apoptosis by preventing the formation of mitochondrial pores and membrane recruitment of death receptors.
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: A primary bile acid that is epimerized to form ursodeoxycholic acid.
Lithocholic Acid: A metabolite of ursodeoxycholic acid in human liver microsomes.
Taurocholic Acid: Another bile acid that is less hydrophilic compared to ursodeoxycholic acid
Uniqueness
Ursodeoxycholic acid is unique due to its hydrophilicity and lower toxicity compared to other bile acids. It is less toxic than cholic acid or chenodeoxycholic acid and has been used for decades in the treatment of liver diseases .
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-QGCKUCIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347841-46-7 |
Source


|
| Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
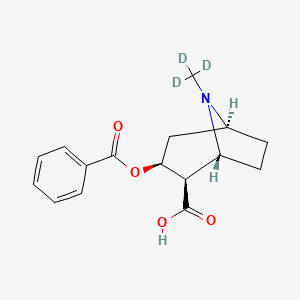
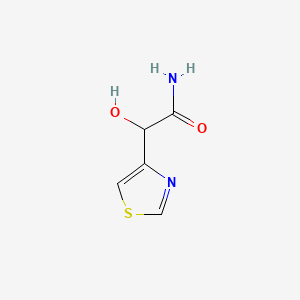
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
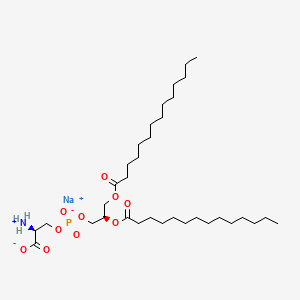
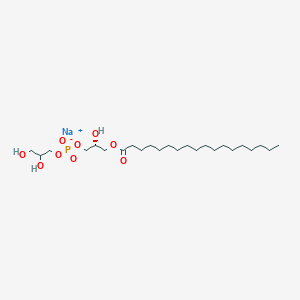
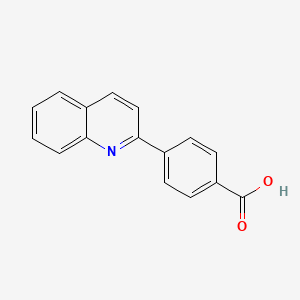
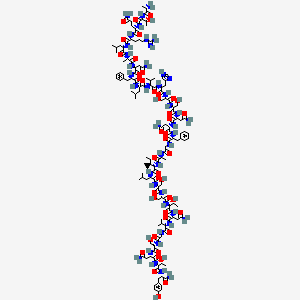
![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)





